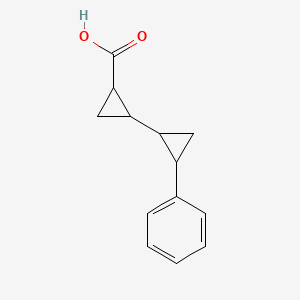

2'-Phenyl-bicyclopropyl-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

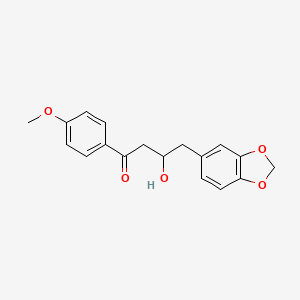

2’-Phenyl-bicyclopropyl-2-carboxylic acid, commonly known as BPCA, is a bicyclic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry . BPCA has been shown to possess a unique structure that allows it to interact with specific biological targets, making it a promising candidate for the development of new drugs.

Synthesis Analysis

The synthesis pathway for ‘2’-Phenyl-bicyclopropyl-2-carboxylic acid’ involves the preparation of the bicyclopropyl ring system followed by the introduction of the phenyl and carboxylic acid groups. The starting materials include cyclopropane, bromobenzene, sodium hydride, diethyl malonate, ethyl chloroformate, sodium borohydride, hydrochloric acid, sodium hydroxide, sodium bicarbonate, methanol, ethanol, and acetone.Molecular Structure Analysis

The molecular formula of 2’-Phenyl-bicyclopropyl-2-carboxylic acid is C13H14O2 . The InChI key is XFIGCNCLVXGNDI-UHFFFAOYSA-N . The structure is planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2’-Phenyl-bicyclopropyl-2-carboxylic acid include the reaction of cyclopropane with bromobenzene in the presence of sodium hydride, treatment with diethyl malonate and ethyl chloroformate, reduction of the ester group using sodium borohydride, and neutralization with sodium bicarbonate.Physical And Chemical Properties Analysis

The molecular weight of 2’-Phenyl-bicyclopropyl-2-carboxylic acid is 202.253 . The solubility information is not available.Scientific Research Applications

Chemical Synthesis and Catalysis

Research highlights the importance of carboxylic acid derivatives in catalyzing chemical reactions. For instance, carboxylic acid additives have shown significant improvements in yields for certain catalyzed reactions, highlighting their role in enhancing chemical synthesis processes (Moon & Stephens, 2013). Another study demonstrates the catalytic activity of (2-(thiophen-2-ylmethyl)phenyl)boronic acid in amide bond synthesis between carboxylic acids and amines, which can be applied to dipeptide synthesis, emphasizing the utility of carboxylic acid derivatives in peptide synthesis (El Dine et al., 2015).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Studies on coordination polymers and MOFs reveal the role of carboxylic acid derivatives in constructing diverse coordination compounds. One study introduces 2-(2-carboxyphenoxy)terephthalic acid as a versatile building block for designing a series of coordination polymers, demonstrating the structural diversity and potential applications in luminescence sensing and magnetism (Gu et al., 2017). Another research effort focuses on solvothermal syntheses of metal coordination polymers, highlighting the structural and functional diversity achievable with carboxylic acid derivatives (Shi et al., 2001).

Biochemical Applications

In biochemical research, carboxylic acid derivatives serve as key molecules in various processes. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) is studied for its role as a precursor to ethylene, a plant hormone. Research on ACC demonstrates its significance in plant biology, including ethylene biosynthesis and the regulation of plant growth and stress responses (Boller, Herner, & Kende, 2004). Another study explores the enzymatic formation of ACC and its implications for agricultural and biochemical research (Tiwari et al., 2018).

Mechanism of Action

While the specific mechanism of action of 2’-Phenyl-bicyclopropyl-2-carboxylic acid is not mentioned in the search results, it is known that the unique structure of BPCA allows it to interact with specific biological targets.

properties

IUPAC Name |

2-(2-phenylcyclopropyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-13(15)12-7-11(12)10-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIGCNCLVXGNDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)C3CC3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Phenyl-bicyclopropyl-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2943529.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2943530.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,4-dibromophenyl)amino)formamide](/img/structure/B2943532.png)

![6-(phenylsulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B2943534.png)

![[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2943535.png)

![3-amino-N-(4-methoxyphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2943536.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943543.png)

![3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2943546.png)

![3-[2,4-dioxo-1-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-quinazolinyl]-N-(2-furanylmethyl)propanamide](/img/structure/B2943549.png)

![2-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-5-methoxybenzamide](/img/structure/B2943551.png)